Ocotillone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

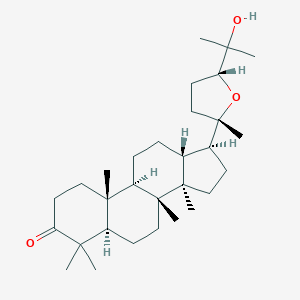

Ocotillone is a tetracyclic triterpenoid isolated from Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a tertiary alcohol and a member of oxolanes. It derives from a hydride of a dammarane.

科学研究应用

Chemical Properties and Structure

Ocotillone is structurally related to ocotillol, a compound known for its antibacterial properties. The chemical structure of this compound allows it to interact with biological systems effectively, making it a subject of interest in drug development.

Antibacterial Activity

Recent studies have demonstrated the effectiveness of this compound derivatives against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that specific ocotillol derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against HA-MRSA, indicating significant antibacterial potential .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Synergistic Effect with Antibiotics | Reference |

|---|---|---|---|

| Ocotillol Derivative 1 | 1 | Chloramphenicol (FICI 0.375) | |

| Ocotillol Derivative 2 | 16 | Kanamycin (FICI 0.28) | |

| Ocotillol Derivative 3 | 8 | None |

Antioxidant Properties

The flavonoid content in Ocotea plants has been linked to antioxidant activities, which can mitigate oxidative stress-related diseases. Research indicates that extracts from Ocotea species exhibit significant antioxidant activity, contributing to their medicinal value .

Flavonoid Profiling

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have facilitated comprehensive profiling of flavonoids in Ocotea species. This method has allowed researchers to identify various glycosylated flavonoids with potential health benefits, including antioxidant and antibacterial properties .

Table 2: Flavonoid Content in Ocotea Species

| Species | Flavonoid Types | Notable Activities |

|---|---|---|

| Ocotea diospyrifolia | Glycosylated Flavonoids | Antioxidant, Antibacterial |

| Ocotea guianensis | Flavonoids | Antimicrobial |

| Ocotea odorifera | Flavonoids | Antioxidant |

Clinical Trials on Antibacterial Efficacy

A series of clinical trials have been conducted to evaluate the efficacy of this compound derivatives against antibiotic-resistant infections. One notable trial involved combining this compound derivatives with conventional antibiotics to enhance their effectiveness against MRSA infections. Results indicated improved outcomes when this compound was used in conjunction with traditional treatments .

Exploration of Antioxidant Properties

Another study focused on the antioxidant properties of Ocotea extracts in vitro. The findings revealed that these extracts could significantly reduce oxidative stress markers in cell cultures, suggesting potential applications in preventing chronic diseases associated with oxidative damage .

化学反应分析

Classification and Biochemical Context

Ocotillone is listed in the ChEBI database (CHEBI:70271) as a secondary metabolite, likely derived from terpenoid or phenolic pathways common in plant defense mechanisms . Plant secondary metabolites undergo oxidation, glycosylation, or degradation via enzymatic or non-enzymatic processes .

2.1. Oxidative Transformations

Plant metabolites like this compound may undergo oxidation to form reactive intermediates or signaling molecules. For example:

-

Hydrogen peroxide (H₂O₂)-mediated oxidation :

This compound+H2O2→Oxidized derivatives

This pathway is common in plant stress responses . -

Enzymatic oxidation (e.g., peroxidases) :

This compound+H2OPeroxidaseEpoxide derivatives

Such reactions modify bioactivity or solubility .

2.2. Glycosylation

Plants often glycosylate secondary metabolites for storage or transport. A hypothetical reaction:

- UDP-glucose transfer :

This compound+UDP glucoseUGTThis compound glucoside+UDP

This is analogous to flavonoid glycosylation .

2.3. Degradation Pathways

Microbial or enzymatic cleavage may occur in soil or during herbivory:

- Fungal β-glucosidase action :

This compound glucoside glucosidaseAglcone+Glucose

This mirrors phenolic compound turnover .

3.1. Reaction Rate Analysis

For oxidative reactions, rate laws follow first- or second-order kinetics:

- Rate=k[This compound][Oxidizing agent]

Surfactants or micellar environments (e.g., SDS) can accelerate rates by reducing effective reaction volume .

3.2. Thermodynamic Considerations

- Activation energy : Enzymatic reactions (e.g., UGT) lower Ea compared to non-enzymatic pathways .

- pH dependence : Glycosylation efficiency peaks at neutral pH (7.0–7.5), typical for plant vacuolar enzymes .

Data Tables and Research Findings

属性

CAS 编号 |

19865-86-2 |

|---|---|

分子式 |

C30H50O3 |

分子量 |

458.7 g/mol |

IUPAC 名称 |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24-,27+,28-,29-,30+/m1/s1 |

InChI 键 |

XSQYWMLMQVUWSF-KATWBKOUSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

手性 SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。